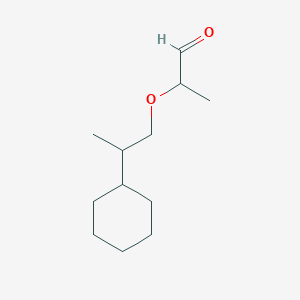
2-(2-Cyclohexylpropoxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexylpropoxy)propanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a cyclohexyl group attached to a propoxy chain, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylpropoxy)propanal can be achieved through several methods. One common approach involves the oxidation of 2-(2-Cyclohexylpropoxy)propanol using oxidizing agents such as acidified potassium dichromate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylpropoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines.
Major Products Formed
Oxidation: 2-(2-Cyclohexylpropoxy)propanoic acid.
Reduction: 2-(2-Cyclohexylpropoxy)propanol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-(2-Cyclohexylpropoxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylpropoxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The cyclohexyl group may also contribute to the compound’s hydrophobic interactions with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclohexylpropoxy)propanol: The corresponding alcohol derivative.
2-(2-Cyclohexylpropoxy)propanoic acid: The carboxylic acid derivative.
2-Cyclohexylpropanal: A simpler aldehyde with a cyclohexyl group.
Uniqueness
2-(2-Cyclohexylpropoxy)propanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both the cyclohexyl and propoxy groups provides a combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
90276-86-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(2-cyclohexylpropoxy)propanal |
InChI |
InChI=1S/C12H22O2/c1-10(9-14-11(2)8-13)12-6-4-3-5-7-12/h8,10-12H,3-7,9H2,1-2H3 |
InChI Key |
BRSOMIWEAQFUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)C=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















